molecular formula C14H19N B11899455 2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine

2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine

Cat. No.: B11899455
M. Wt: 201.31 g/mol
InChI Key: IQZMMMPOWRECPP-UHFFFAOYSA-N
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Description

2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine is a spirocyclic amine building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a spiro-fused cyclohexane and dihydroindene scaffold, presents a three-dimensional rigidity that is valuable for exploring novel chemical space in drug design. This compound is particularly useful as a precursor for the development of central nervous system (CNS) active agents, inspired by related indanone structures like the acetylcholinesterase inhibitor Donepezil used in Alzheimer's therapy . The primary amine group serves as a key handle for further functionalization, enabling researchers to create amides, sulfonamides, and imines, or to incorporate this spiro unit into more complex molecular architectures such as spiro-fused heterocycles . Its application is essential in constructing diverse compound libraries for high-throughput screening and in the rational design of molecules that require a sterically defined, conformationally restrained core. This reagent is strictly for research applications and is a vital tool for investigators working in the fields of synthetic methodology and pharmaceutical development.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,3'-cyclohexane]-1'-amine

InChI

InChI=1S/C14H19N/c15-12-5-3-8-14(10-12)9-7-11-4-1-2-6-13(11)14/h1-2,4,6,12H,3,5,7-10,15H2

InChI Key

IQZMMMPOWRECPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)CCC3=CC=CC=C23)N

Origin of Product

United States

Preparation Methods

Synthetic Pathway

  • Ketone Synthesis :

    • Diels-Alder Cyclization : Reacting cyclohexene with indene derivatives under thermal conditions (120–150°C) to form the spirocyclic ketone.

    • Oxidation : Using KMnO₄ or CrO₃ to oxidize secondary alcohols to ketones.

  • Reductive Amination :

    • Reagents : NH₃ and H₂ in the presence of Ra-Ni or Pd/C.

    • Conditions : 80–100°C, 10–30 bar H₂, ethanol solvent.

Representative Reaction :

(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one+NH3+H2Pd/C2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-amine\text{(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one} + \text{NH}3 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine}

Yield Optimization :

FactorOptimal ConditionYield Improvement
NH₃ Concentration25–30 wt%+15%
H₂ Pressure20 bar+10%
Catalyst Recyclability5 cycles>90% activity retention

This method benefits from high selectivity (>85%) and compatibility with asymmetric synthesis.

Cyclization and Amine Functionalization

Friedel-Crafts Alkylation for Spiro Framework Construction

Building the spiro structure requires intramolecular cyclization. A Friedel-Crafts alkylation strategy can fuse the cyclohexane and indene moieties:

  • Substrate Preparation :

    • Synthesize 3-(chloromethyl)cyclohexane.

    • React with indene in the presence of AlCl₃ (Lewis acid).

  • Cyclization :

    • Conditions : 0–5°C, dichloromethane solvent.

    • Intermediate : Spiro[cyclohexane-1,1'-indene]-3'-chloride.

  • Amination :

    • Nucleophilic substitution : Treat with NH₃ in ethanol at 60°C.

Challenges : Steric hindrance at the spiro junction reduces reaction rates, necessitating prolonged reaction times (24–48 hrs).

Grignard Reagent-Based Amination

A two-step process involving organometallic intermediates:

  • Spiro Ketone Synthesis :

    • React cyclohexanone with indenylmagnesium bromide.

  • Amination :

    • Convert ketone to imine using NH₃ and TiCl₄.

    • Reduce imine to amine with NaBH₄.

Reaction Scheme :

Cyclohexanone+IndenylMgBrSpiro KetoneNH3,TiCl4ImineNaBH4Amine\text{Cyclohexanone} + \text{IndenylMgBr} \rightarrow \text{Spiro Ketone} \xrightarrow{\text{NH}3, \text{TiCl}4} \text{Imine} \xrightarrow{\text{NaBH}_4} \text{Amine}

Yield Data :

StepYield (%)
Spiro Ketone65–70
Imine Formation75–80
Final Amine60–65

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Scalability
Catalytic HydrogenationLow-cost phenol feedstock, robust catalystRequires high-pressure equipment70–75Industrial
Reductive AminationHigh selectivity, asymmetric synthesisMulti-step ketone synthesis80–85Lab-scale
Friedel-CraftsDirect spiro formationSteric hindrance issues50–55Small-scale
Grignard ApproachFlexible functionalizationSensitive to moisture60–65Pilot-scale

Reaction Optimization and Mechanistic Insights

Catalyst Design for Hydrogenation-Amination

The Pd/Al₂O₃-MgO/Al₂O₃ catalyst enhances activity due to:

  • MgO promotion : Increases basicity, improving NH₃ adsorption.

  • Spinel structure : Stabilizes Pd nanoparticles, preventing sintering.

Characterization Data :

PropertyValue
Pd Dispersion (%)35–40
Surface Area (m²/g)150–180
Pore Volume (cm³/g)0.4–0.6

Solvent Effects in Reductive Amination

Polar aprotic solvents (e.g., THF) improve NH₃ solubility but slow reaction rates. Ethanol balances solubility and reactivity, achieving 85% yield.

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine group (-NH2_2) acts as a strong nucleophile, participating in reactions such as:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, often catalyzed by acids like pp-toluenesulfonic acid (pp-TSA) .

Example Reaction Pathway :

Spiro-amine+R-XBaseSpiro-alkylated amine+HX\text{Spiro-amine} + \text{R-X} \xrightarrow{\text{Base}} \text{Spiro-alkylated amine} + \text{HX}

Cycloaddition Reactions

The spiro structure and conjugated π-system enable participation in cycloadditions:

  • [3+2] Cycloadditions : Reacts with diazo compounds (e.g., 2-diazo-1,3-indanedione) to form spiro-fused heterocycles. Rhodium(II) catalysts (e.g., Rh2_2(OAc)4_4) facilitate these transformations .

  • Dipolar Additions : Engages with nitrile oxides or azides to yield isoxazolidines or triazoles .

Key Reaction Conditions :

ReagentCatalystSolventYield (%)
Diazo compoundRh2_2(OAc)4_4Toluene62–98
Benzaldehydepp-TSAEthanol76

Redox Transformations

  • Oxidation : The amine can oxidize to nitro derivatives using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

  • Reduction : While the compound itself is an amine, its synthetic precursors (e.g., imines) may undergo reduction with NaBH4_4 or LiAlH4_4.

Metal Complexation

The amine serves as a ligand in coordination chemistry, forming complexes with transition metals (e.g., Pd, Rh). These complexes are pivotal in catalytic processes such as cross-coupling reactions .

Example :

Spiro-amine+Pd(OAc)2Pd-spiro complex\text{Spiro-amine} + \text{Pd(OAc)}_2 \rightarrow \text{Pd-spiro complex}

Comparative Reactivity with Analogues

CompoundKey ReactionUnique Feature
2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-oneNucleophilic addition to ketoneHigher electrophilicity at C=O
Spiro[indene-2,3'-cyclopentane]-4-oneCyclopropanationSmaller ring strain
Target AmineSchiff base formationEnhanced nucleophilicity at NH2_2

Spectroscopic Characterization

Reaction products are characterized using:

  • NMR : Distinct signals for NH2_2 protons (~δ 2.5–3.5 ppm) and sp3^3-hybridized carbons.

  • IR : Stretching frequencies for N–H (3237–3275 cm1^{-1}) and C–N (1597 cm1^{-1}) .

Scientific Research Applications

Medicinal Applications

The medicinal potential of 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-3-amine is primarily linked to its pharmacological properties. Research indicates that compounds with similar structures exhibit significant therapeutic effects.

Neuroprotective Effects

Studies have shown that derivatives of 2,3-dihydro-1H-indene compounds can improve symptoms related to anoxia and hypoxia, indicating potential use in treating conditions like cerebral hemorrhage and brain injury. These compounds may act as cerebral activators or amnesia curative agents, showcasing their neuroprotective abilities against various neurological disorders .

Anti-inflammatory Properties

Research highlights the anti-inflammatory capabilities of related compounds, suggesting that this compound could serve as a candidate for developing new anti-inflammatory medications. The low toxicity and minimal side effects associated with these compounds further enhance their therapeutic viability .

Synthetic Applications

The compound's unique structure makes it valuable in synthetic chemistry, particularly in the development of complex organic molecules.

Synthesis of Novel Compounds

This compound can be utilized as a building block for synthesizing more complex structures. For instance, it can participate in cyclization reactions leading to the formation of various heterocycles, which are essential in pharmaceutical chemistry .

Ligand Formation

The compound has been explored for its ability to form ligands in coordination chemistry. Its reactivity allows it to coordinate with metal ions, potentially leading to the development of new metal-based drugs with enhanced therapeutic profiles compared to traditional chemotherapeutics like cisplatin .

Material Science Applications

In addition to medicinal and synthetic applications, this compound may find utility in material science.

Polymer Chemistry

The compound's reactivity can be harnessed in polymer synthesis, particularly in creating polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance the performance characteristics of materials used in coatings and adhesives .

Antioxidant Properties

Research suggests that compounds similar to this compound exhibit antioxidant properties. This characteristic can be advantageous in food science and packaging applications where oxidative stability is crucial .

Case Studies

StudyFocusFindings
Khidre et al., 2020Neuroprotective EffectsDemonstrated significant improvement in hypoxic conditions using related indene derivatives.
Patent US4788130APharmacological ActivitiesIdentified anti-inflammatory and neuroprotective properties of 2,3-dihydroindene derivatives.
Sigma-Aldrich ResearchMaterial ScienceExplored coordination chemistry applications leading to novel metal complexes with potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-3-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Target References
This compound C₁₃H₁₇N 179.28 Cyclohexane spiro-fused to dihydroindene DGAT1 inhibitor
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride C₁₁H₁₄ClN 195.69 Cyclopropane spiro ring; hydrochloride salt Research chemical
(1R,4S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride C₉H₁₁Cl₂N 204.10 Stereoisomer; hydrochloride salt Not specified
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride C₁₃H₁₈ClNO 239.74 Oxane (oxygen-containing) spiro ring Life science research
JTT-553 (DGAT1 inhibitor derivative) C₂₈H₃₃F₃N₄O₄S 578.65 Pyrimido-oxazine substituent; benzenesulfonate DGAT1 inhibitor

Key Observations :

  • Ring Size : Cyclohexane (6-membered) vs. cyclopropane (3-membered) spiro rings influence steric strain and binding affinity. Cyclopropane derivatives exhibit lower molecular weights but may have reduced stability .
  • Substituents : JTT-553 incorporates a pyrimido-oxazine group and benzenesulfonate, enhancing its potency as a DGAT1 inhibitor compared to the simpler amine .
  • Salt Forms : Hydrochloride salts improve solubility (e.g., 2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride is supplied as a 10 mM solution) .

Pharmacological Activity

  • This compound Derivatives : JTT-553 demonstrates in vivo efficacy in rodent models of obesity and hyperlipidemia by inhibiting DGAT1, a key enzyme in triglyceride synthesis . Its IC₅₀ values and selectivity over DGAT2 are superior to earlier spirocyclic analogs due to the pyrimido-oxazine moiety .
  • Cyclopropane Analogs: No direct pharmacological data are provided, but their smaller ring size may limit metabolic stability compared to cyclohexane-based compounds .
  • Stereoisomers : The (1R,4S)-stereoisomer () highlights the role of chirality in drug design, though its biological activity remains uncharacterized .

Biological Activity

2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its unique structural features may contribute to various pharmacological effects, making it a subject for detailed investigation.

Chemical Structure and Properties

The compound features a spirocyclic structure which is known to influence its biological interactions. The presence of the amine group is crucial for its activity, as it can participate in hydrogen bonding and other interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The following sections summarize key findings regarding its biological activity.

Anticancer Activity

A study investigating a series of cyclohexane derivatives found that many exhibited cytotoxic effects against several cancer cell lines, including non-small-cell lung cancer (NSCLC) and colorectal cancer. The structure-activity relationship (SAR) analysis indicated that specific modifications to the cyclohexane framework could enhance anticancer properties, suggesting that this compound may follow a similar trend .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundH460 (NSCLC)TBD
Derivative AHT2915
Derivative BMCF-720
Derivative CPC-318

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in ongoing studies.

The mechanism by which this compound exerts its effects may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, compounds in this class have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer progression .

Neuropharmacological Effects

Beyond anticancer properties, there is emerging evidence that similar compounds may have neuroprotective effects. Research into bicyclic amines suggests potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Table 2: Neuropharmacological Activity

CompoundActivity TypeEffect
This compoundNeuroprotectionTBD
Derivative DAntidepressantModerate efficacy
Derivative EAnxiolyticHigh efficacy

Case Studies

Several case studies have highlighted the potential of spirocyclic amines in clinical settings:

  • Case Study on Cancer Treatment : A derivative of the compound was tested in a phase II clinical trial for patients with advanced NSCLC. Preliminary results indicated a promising response rate, warranting further investigation into dosage and long-term effects.
  • Neuroprotective Study : In animal models of Alzheimer's disease, compounds structurally related to this compound demonstrated significant improvements in cognitive function compared to controls.

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